molecular formula C12H13N B075123 1-(2-Naphthyl)ethanamine CAS No. 1201-74-7

1-(2-Naphthyl)ethanamine

Cat. No. B075123
CAS RN: 1201-74-7
M. Wt: 171.24 g/mol
InChI Key: KHSYYLCXQKCYQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of functionalized 1-naphthylamines, particularly N-methylated ones, is crucial due to their roles in diverse chemical and biological processes. An efficient and general method for synthesizing valuable functionalized 1-naphthylamines directly from terminal alkynes, 2-bromoaryl ketones, and amides has been developed. This method utilizes Cu(I)-catalyzed benzannulation in water under Pd- and ligand-free conditions, achieving isolated yields up to 95% (Su et al., 2019).

Molecular Structure Analysis

The molecular structures of compounds related to 1-(2-Naphthyl)ethanamine have been determined through various methods including X-ray diffraction. For example, the structures of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone and its derivatives were elucidated, providing insights into their geometrical configurations and interaction mechanisms (Şahin et al., 2014).

Chemical Reactions and Properties

Electrochemical synthesis has been a pivotal method for synthesizing polymers from 1-naphthylamine derivatives. The electropolymerization process, involving the NH2 groups, leads to the formation of polymers with imine (–N=) and amine (–NH–) links, demonstrating the versatility of 1-naphthylamine in forming complex structures (Ćirić-Marjanović et al., 2003).

Physical Properties Analysis

The physical properties, such as photophysical characteristics, of 1-naphthylamine derivatives are significantly influenced by their functional groups. The ability to tune these groups leads to compounds with unique properties, including tunable and polarity-sensitive fluorescence emission, making them suitable for various applications like imaging lipid droplets in cells (Su et al., 2019).

Chemical Properties Analysis

1-Naphthylamine and its derivatives exhibit a wide range of chemical behaviors, including acting as ligands in catalysis and as building blocks in organic synthesis. Their reactivity with different chemical agents, ability to form complex structures, and applications in creating functional materials highlight the compound's versatility (Hou et al., 2004).

Scientific research applications

  • Chiral Modifier in Enantioselective Hydrogenation: Marinas, Mallát, and Baiker (2004) discovered that 1-Naphthyl-1,2-ethanediol, a derivative of 1-(2-Naphthyl)ethanamine, is an effective chiral modifier of platinum for enantioselective hydrogenation of activated ketones. This represents a significant development in asymmetric synthesis (Marinas, Mallát, & Baiker, 2004).

  • Synthesis of Cinacalcet: Mathad et al. (2011) described an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride. This work is critical for the large-scale production of this pharmaceutical (Mathad et al., 2011).

  • Organocatalysis in Branched Aldehydes: Fu et al. (2013) identified (R)-1-(1-naphthyl)ethanamine as an effective organocatalyst for the enantioselective α-amination of branched aldehydes, showcasing its utility in organic synthesis (Fu et al., 2013).

  • Electropolymerization Studies: Arévalo et al. (1990) investigated the electrooxidation of 1-naphthylamine, closely related to 1-(2-Naphthyl)ethanamine, in aqueous acid media. Their study provides insights into the mechanism of electropolymerization, a process significant for material science applications (Arévalo et al., 1990).

  • Fluorescent Chemosensor for Ferric Ion: Ghosh, Dey, and Manna (2010) synthesized a polymer bearing 1-naphthylamine units, demonstrating its application as a highly selective fluorescent chemosensor for detecting Fe3+ ions (Ghosh, Dey, & Manna, 2010).

  • Circular Dichroism in Chiral Ligand Complexes: Ikeda et al. (2013) explored the effects of structures in HgX2 complexes with chiral bidentate ligands, including variants of 1-(2-Naphthyl)ethanamine, on circular dichroism spectra, contributing to stereochemistry and coordination chemistry (Ikeda et al., 2013).

  • Cyclometallation and Catalytic Reduction Studies: Singh et al. (2019) reported on the cyclometallation of N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine with palladium(II) acetate, demonstrating applications in catalysis (Singh et al., 2019).

properties

IUPAC Name

1-naphthalen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSYYLCXQKCYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397421
Record name 1-(2-naphthyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthyl)ethanamine

CAS RN

1201-74-7
Record name 1-(2-Naphthyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-naphthyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluororo pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
2,4-dichloro-5-fluororo pyrimidine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluoro pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of N-(1-naphthalen-2-yl-ethyl)-formamide (1.12 g), ethanol (10 mL) and 5 N sodium hydroxide (10 mL) is heated at reflux for 1 hour. The solution is cooled, poured into water and extracted with ether. The ether solution is dried with anhydrous potassium carbonate, filtered and concentrated to give the product (0.95 g) as a pale yellow oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Juvancz, KE Markides, P Petersson… - … of Chromatography A, 2002 - Elsevier
A copolymeric stationary phase, consisting of a chiral selective part, ie (1R-trans)-N,N′-1,2-cyclohexylenebisbenzamide, and an efficient siloxane oligomeric part, was successfully …
Number of citations: 8 www.sciencedirect.com
N Lokesh, SL Sachin, LV Narendra, K Arun… - Organic & …, 2015 - pubs.rsc.org
The study reports chiral sensing properties of RNA nucleosides. Adenosine, guanosine, uridine and cytidine are used as chiral derivatizing agents to differentiate chiral 1-amines. A …
Number of citations: 10 pubs.rsc.org
Z Juvancz, V Kiss, J Schindler, J Bálint - Chromatographia, 2004 - Springer
Chiral selectivity for arylalkyl amines and alcohols has been increased by use of appropriate derivatives. Selectivity was significantly higher for the N-acetamide (N-Ac) and O-acetyl (O-…
Number of citations: 11 link.springer.com
P Maity, DM Shacklady-McAtee, GPA Yap… - Journal of the …, 2013 - ACS Publications
We have developed a nickel-catalyzed cross coupling of benzylic ammonium triflates with aryl boronic acids to afford diarylmethanes and diarylethanes. This reaction proceeds under …
Number of citations: 271 pubs.acs.org
Z Yan, X Cai, X Yang, B Song, Z Chen… - Chinese Journal of …, 2009 - Wiley Online Library
An environmentally benign method has been developed for the synthesis of novel chiral thiourea derivatives in high yields in ionic liquid [Bmim]PF 6 . The ionic solvent can be …
Number of citations: 15 onlinelibrary.wiley.com
B Song, L Jin, S Yang, PS Bhadury, B Song… - … Friendly Antiviral Agents …, 2010 - Springer
In conclusion, an eco-friendly green chemistry procedure in ionic liquid has been developed for the synthesis of novel chiral thiourea derivatives in high yields. The ionic solvent can be …
Number of citations: 3 link.springer.com
A Rebryk, P Haglund - Science of the Total Environment, 2022 - Elsevier
High-resolution mass spectrometry (HRMS) based non-target screening (NTS) is a powerful approach for the simultaneous determination of multiple environmental contaminant classes …
Number of citations: 5 www.sciencedirect.com
E De Vita, N Smits, H van den Hurk, EM Beck… - …, 2020 - Wiley Online Library
Kallikrein‐related peptidase 6 (KLK6) is a secreted serine protease that belongs to the family of tissue kallikreins. Aberrant expression of KLK6 has been found in different cancers and …
DT Guranda, GA Ushakov, PG Yolkin… - Journal of Molecular …, 2012 - Elsevier
The effective equilibrium constants [Formula: see text] expressed through the total concentrations of the reagents for the synthesis of N-phenylacetyl-derivatives in aqueous medium …
Number of citations: 4 www.sciencedirect.com
DMS McAtee - 2014 - search.proquest.com
This dissertation focuses on investigations of nickel-catalyzed reactions of nontraditional electrophiles to set stereogenic centers. Chapter 1 describes a novel nickel (0)-catalyzed …
Number of citations: 5 search.proquest.com

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